molecular formula C14H16Cl2O3 B13754328 Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate CAS No. 78573-87-2

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate

Cat. No.: B13754328
CAS No.: 78573-87-2
M. Wt: 303.2 g/mol
InChI Key: OISOUGSAXDHZEA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H16Cl2O3 and a molecular weight of 303.18 g/mol This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 3-(3,4-dichlorophenyl)propyl bromide with ethyl oxirane-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(3,4-dichlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the 3-(3,4-dichlorophenyl)propyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

78573-87-2

Molecular Formula

C14H16Cl2O3

Molecular Weight

303.2 g/mol

IUPAC Name

ethyl 2-[3-(3,4-dichlorophenyl)propyl]oxirane-2-carboxylate

InChI

InChI=1S/C14H16Cl2O3/c1-2-18-13(17)14(9-19-14)7-3-4-10-5-6-11(15)12(16)8-10/h5-6,8H,2-4,7,9H2,1H3

InChI Key

OISOUGSAXDHZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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